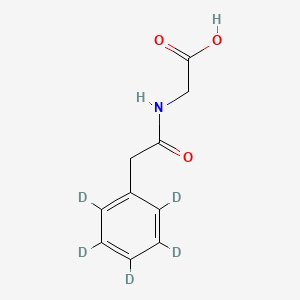
N-(Phenylacetyl-d5)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylacetyl-d5)glycine: is a deuterium-labeled derivative of phenylacetylglycine. Phenylacetylglycine is a gut microbial metabolite known to activate beta-2 adrenergic receptors and protect against cardiac injury caused by ischemia/reperfusion . The deuterium labeling in this compound is used to trace and study the pharmacokinetic and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl-d5)glycine typically involves the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions . This process includes:
Esterification of L-proline: This step involves the conversion of L-proline to its ester form.
Preparation of N-phenylacetylglycine: This is achieved by acylating glycine with phenylacetyl chloride.
Formation of the peptide bond: This can be done using various methods such as mixed anhydride under Anderson conditions, activated benzotriazole ester, or activated succinimide ester methods.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium-labeled compounds in industrial settings is primarily for research and development purposes, particularly in the pharmaceutical industry .
化学反应分析
Types of Reactions: N-(Phenylacetyl-d5)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
N-(Phenylacetyl-d5)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions and pathways.
Biology: Used to study the metabolic pathways and interactions of phenylacetylglycine in biological systems.
Medicine: Investigated for its potential protective effects against cardiac injury and its role in activating beta-2 adrenergic receptors.
Industry: Used in the development and testing of new pharmaceuticals, particularly in studying the pharmacokinetics and metabolism of drugs
作用机制
The mechanism of action of N-(Phenylacetyl-d5)glycine involves its role as a gut microbial metabolite that activates beta-2 adrenergic receptors. This activation leads to various physiological effects, including protection against cardiac injury caused by ischemia/reperfusion . The deuterium labeling allows for detailed study of its pharmacokinetic and metabolic profiles, providing insights into its interactions and effects within the body .
相似化合物的比较
Phenylacetylglycine: The non-deuterated form of N-(Phenylacetyl-d5)glycine, known for its role as a gut microbial metabolite.
N-Phenylacetylglycyl-L-proline ethyl ester: A similar compound used in the development of nootropic drugs.
Phenylacetylglycine (CHEBI27480): Another similar compound that is a glycine substituted on nitrogen with a phenylacetyl group.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracing and study of its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research and development settings, especially in the pharmaceutical industry .
属性
IUPAC Name |
2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVDVLMYQPLQB-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NCC(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)
![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)

![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)

